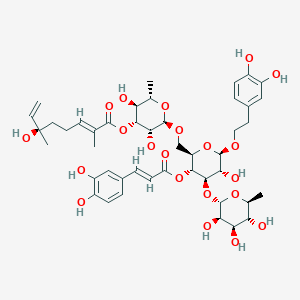

Jasnervoside C

Description

Properties

Molecular Formula |

C45H60O21 |

|---|---|

Molecular Weight |

936.9 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] (2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoate |

InChI |

InChI=1S/C45H60O21/c1-6-45(5,58)16-7-8-21(2)41(57)65-39-33(52)23(4)61-43(36(39)55)60-20-30-38(64-31(50)14-11-24-9-12-26(46)28(48)18-24)40(66-44-35(54)34(53)32(51)22(3)62-44)37(56)42(63-30)59-17-15-25-10-13-27(47)29(49)19-25/h6,8-14,18-19,22-23,30,32-40,42-44,46-49,51-56,58H,1,7,15-17,20H2,2-5H3/b14-11+,21-8+/t22-,23-,30+,32-,33-,34+,35+,36+,37+,38+,39+,40+,42+,43+,44-,45-/m0/s1 |

InChI Key |

KTIKMYBMAISULD-HTOWKXNTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)OC(=O)/C(=C/CC[C@](C)(C=C)O)/C)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Jasnervoside C

Botanical Origin and Sourcing

The primary sources of Jasnervoside C are specific species within the Jasminum genus, which have a rich history of use in traditional medicine.

This compound has been identified and isolated from the stems of Jasminum nervosum Lour., a plant belonging to the Oleaceae family. psu.eduacs.org This species is also known by the synonym Jasminum subtriplinerve Blume. nih.gov Research has focused on the stems of J. nervosum as the primary biomass for isolating this compound. psu.eduresearchgate.net

Jasminum grandiflorum L., commonly known as Spanish Jasmine or Chameli, is another significant species within the genus, widely recognized for its aromatic flowers and use in traditional practices. cabidigitallibrary.orgsilae.itnparks.gov.sg While an extensive range of compounds has been identified from J. grandiflorum, including flavonoids and secoiridoids, the presence of this compound in this specific species is not as explicitly documented as in J. nervosum. silae.itmdpi.com The genus Jasminum itself is vast, comprising over 200 species found in tropical, subtropical, and temperate regions of Asia, Africa, Australia, and the Pacific Islands. acs.orgresearchgate.net

Table 1: Botanical Classification of Primary Plant Sources

| Taxonomic Rank | Jasminum nervosum | Jasminum grandiflorum |

|---|---|---|

| Kingdom | Plantae | Plantae |

| Family | Oleaceae | Oleaceae |

| Genus | Jasminum | Jasminum |

| Species | J. nervosum | J. grandiflorum |

| Common Name | - | Spanish Jasmine, Chameli silae.itnparks.gov.sg |

| Native Range | China, among other regions in Asia. psu.eduacs.org | Tropical and warm temperate regions, including the Himalayas. silae.itmonstera-app.com |

The genus Jasminum holds significant value in various traditional and folk medicine systems. cabidigitallibrary.org In Chinese folk medicine, Jasminum nervosum is used for its potential bioactive constituents. psu.eduacs.org A decoction of the leaves and branches of J. nervosum is traditionally taken as a blood-purifier in Cochin-China. botanical.com

Jasminum grandiflorum has a long history of use in Ayurveda and other traditional practices for a variety of ailments. cabidigitallibrary.orgsilae.it The leaves and flowers are noted for their use in treating skin diseases, ulcers, and wounds. silae.itefloras.org The flowers are also used to address conditions like stomatopathy, cephalopathy, and dysmenorrhoea. silae.it The entire plant is considered to have anthelmintic and diuretic properties. efloras.org Other species, such as Jasminum sambac and Jasminum officinale, are also employed for their sedative, antiseptic, and expectorant properties. nih.gov The medicinal applications of these plants are often linked to their rich diversity of phytochemicals, including glycosides, terpenoids, and phenolics. cabidigitallibrary.org

Extraction Protocols from Plant Biomass

The isolation of this compound from plant material relies on systematic extraction and fractionation protocols designed to concentrate the desired compound.

The standard procedure for obtaining this compound from Jasminum nervosum begins with a conventional solvent-based extraction. The dried and powdered stems of the plant are typically macerated or suspended in a polar solvent. psu.educsic.es

A common method involves:

Initial Extraction: The plant material (stems of J. nervosum) is extracted with 95% ethanol (B145695) (EtOH) at room temperature for an extended period, often 48 hours or more. csic.es

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent. csic.es

Solvent Partitioning: The concentrated crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This process typically involves:

Petroleum ether

Ethyl acetate (B1210297) (EtOAc)

n-Butanol (n-BuOH) csic.es

This compound, being a polar glycoside, is primarily found in the n-butanol-soluble fraction. psu.edu This fraction is collected for further purification.

While conventional solvent extraction is the foundational method reported for this compound, no highly specialized or unconventional extraction techniques are specifically documented for its initial removal from the plant biomass in the primary literature. The process relies on the principles of solvent polarity to partition the complex mixture of phytochemicals. psu.educsic.es The efficiency of this partitioning is crucial for concentrating the secoiridoid glycosides, including this compound, into a single fraction suitable for chromatographic separation.

Chromatographic Separation and Purification Strategies

Following extraction and solvent partitioning, the n-BuOH-soluble fraction, which is enriched with this compound, undergoes several stages of chromatographic separation to isolate the pure compound. researchgate.net

The purification process is a multi-step strategy that employs various chromatographic techniques to separate compounds based on their physical and chemical properties, such as polarity and size.

Table 2: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase System | Purpose |

|---|---|---|---|

| Column Chromatography (Normal Phase) | Silica (B1680970) Gel | Gradients of dichloromethane-ethyl acetate or similar systems. e-nps.or.kr | Initial fractionation of the crude n-BuOH extract to separate compounds based on polarity. e-nps.or.kr |

| Column Chromatography (Reversed-Phase) | RP-18 Silica Gel | Gradients of methanol-water or acetonitrile-water. e-nps.or.kr | Further purification of fractions obtained from normal phase chromatography, separating compounds with higher resolution based on hydrophobicity. e-nps.or.kr |

| Size-Exclusion Chromatography | Sephadex LH-20 | Often methanol. researchgate.net | To separate molecules based on their size, removing smaller or larger impurities from the fraction containing this compound. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | RP-18 or similar | Isocratic or gradient elution with methanol-water or acetonitrile-water systems. e-nps.or.kr | Final purification step to achieve high purity of the target compound. e-nps.or.kr |

The combination of these chromatographic steps allows for the systematic removal of other co-extracted compounds, such as other jasnervosides (A, B, D, E, F, G, H), poliumoside, and verbascoside, ultimately yielding purified this compound. psu.educolab.ws The purity of the final isolated compound is typically confirmed using spectroscopic techniques like NMR. psu.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of natural products due to its high resolution and efficiency. psu.edu It operates by forcing a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase) under high pressure. acs.org This allows for superior separation of components compared to standard column chromatography. psu.edu

In the context of isolating compounds like this compound, preparative HPLC is often the final step to achieve a high degree of purity after initial fractionation by other methods. rochester.edu Reversed-phase (RP) columns, particularly those with a C18 stationary phase, are commonly used for separating moderately polar compounds like secoiridoid glycosides. acs.org The system allows for precise collection of the fraction containing the target compound, which can then be dried to yield the pure substance. rochester.edu

Table 1: Typical Parameters for Preparative HPLC Purification

| Parameter | Description |

| Column | Reversed-Phase C18 (RP-18), various dimensions (e.g., up to 50 mm ID) mdpi.com |

| Mobile Phase | A gradient of water (often with an acid modifier like TFA or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. |

| Flow Rate | Varies with column size, typically ranging from 10 to 120 mL/min for preparative scales. mdpi.com |

| Detection | UV detector, set at a wavelength appropriate for the compound's chromophore (e.g., ~240 nm for glycosides). |

| Injection Volume | Scaled up from analytical runs, depending on the sample concentration and column capacity. rochester.edu |

Column Chromatography (Silica Gel, RP-18)

Column chromatography is a foundational technique for the large-scale purification of compounds from crude plant extracts. researchgate.net The primary isolation of this compound from Jasminum nervosum relied on a multi-step column chromatography strategy. psu.edu

The process began with a crude n-Butanol (n-BuOH) fraction derived from an ethanol-water extract of the plant stems. This fraction was first subjected to chromatography over a silica gel column. psu.edu Silica gel is a polar stationary phase, which retains polar compounds more strongly than non-polar ones. nih.gov By eluting the column with a solvent gradient of increasing polarity, the complex mixture is separated into simpler fractions. psu.edu

Table 2: Initial Fractionation of n-BuOH Extract

| Step | Stationary Phase | Mobile Phase (Elution Gradient) | Outcome |

| 1 | Silica Gel | Chloroform-Methanol (CHCl₃-MeOH) from 50:1 to 0:1 | Eight primary fractions (A-H) based on TLC analysis. psu.edu |

This compound (designated as compound 3 in the study) was located in fraction C. This fraction was then subjected to further chromatographic steps to isolate the pure compound. This included chromatography on ODS (Octadecylsilane, a common RP-18 stationary phase) and Sephadex LH-20. psu.edu RP-18 columns operate on the principle of reversed-phase chromatography, where the non-polar stationary phase retains non-polar compounds more strongly. nih.gov Sephadex LH-20 separates compounds primarily based on molecular size. This sequence of different separation mechanisms is crucial for isolating a single compound from a complex mixture. psu.edu

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a purification method that functions on the same principles as analytical TLC but on a larger scale. researchgate.netmdpi.com A concentrated solution of the sample is applied as a narrow band onto a glass or aluminum plate coated with a thick layer (typically 0.25–2 mm) of adsorbent, such as silica gel. researchgate.net The plate is then developed in a sealed chamber with an appropriate solvent system. researchgate.net

After development, distinct bands corresponding to the separated compounds are visualized, often under UV light. researchgate.net The band containing the target compound is physically scraped from the plate. The compound is then recovered by washing the collected adsorbent with a polar solvent and filtering to remove the solid particles. researchgate.net While this technique is effective for purifying small quantities (typically under 100 mg) and for separating compounds with very similar retention factors, its use in the primary isolation of this compound was for analytical monitoring of column chromatography fractions rather than for preparative separation itself. psu.eduresearchgate.net

Advanced Counter-Current Chromatography

Advanced counter-current chromatography, particularly High-Speed Counter-Current Chromatography (HSCCC), is a form of liquid-liquid partition chromatography that operates without a solid support matrix. This eliminates complications such as the irreversible adsorption of the sample onto a stationary phase. The technique relies on partitioning compounds between two immiscible liquid phases (one stationary, one mobile) that are mixed and separated by centrifugal force. nih.gov

While not used in the original reported isolation of this compound, HSCCC has been successfully employed for the preparative separation of other secoiridoid glycosides from various plant sources. The selection of a suitable two-phase solvent system is critical for successful separation. Systems composed of ethyl acetate, n-butanol, and water are commonly effective for separating these types of glycosides. Given its high sample loading capacity and recovery rate, HSCCC presents a powerful and viable alternative for the efficient, large-scale isolation of this compound. nih.gov

Table 3: Example HSCCC Solvent Systems for Secoiridoid Glycoside Separation

| Plant Source | Target Compounds | Solvent System (v/v/v) | Reference |

| Gentianae radix | Secoiridoid and Iridoid Glycosides | Ethyl acetate–n-butanol–water (2:1:3) | |

| Ligustri Lucidi Fructus | Secoiridoid and Phenylethanoid Glycosides | Ethyl acetate:n-butanol:water (2:1:3) | |

| Premna fulva | Iridoid Glycosides | Ethyl acetate/n-butanol/water (7.5:2.5:10) | nih.gov |

Analytical Approaches for Purity Assessment

Following isolation, it is essential to assess the purity of the compound. HPLC is the most widely used and reliable method for determining the purity of non-volatile compounds like this compound. An analytical HPLC system is used to generate a chromatogram of the final product.

Purity is typically calculated using the area normalization method. In this approach, the area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and then multiplied by 100 to give a percentage purity. For this method to be accurate, all components in the sample must be eluted from the column and detected. A high percentage (typically >95%) indicates a pure sample, suitable for structural elucidation and bioactivity studies. The identity of the peak is confirmed by comparing its retention time with that of a known reference standard, if available, and through spectroscopic analysis.

Structural Elucidation of Jasnervoside C

Advanced Spectroscopic Characterization

Modern spectroscopic methods are fundamental to the structural elucidation of novel compounds. For Jasnervoside C, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) was employed to piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in defining the constitution of this compound. acs.orgmdpi.com

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer primary insights into the chemical environment of each hydrogen and carbon atom within a molecule. rsc.orgox.ac.uk

The ¹H NMR spectrum of this compound displays a series of signals corresponding to different types of protons, such as those on aromatic rings, sugar moieties, and aliphatic chains. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons of that type. Coupling constants (J values) between adjacent protons provide information about their dihedral angles, which helps in determining the relative stereochemistry.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound. np-mrd.orgresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data represents a compilation from typical analyses of similar compounds and is for illustrative purposes)

| Position | δH (ppm) | δC (ppm) | DEPT |

|---|---|---|---|

| Aglycone | |||

| 2 | - | 145.8 | C |

| 3 | - | 116.2 | C |

| 4 | - | 122.5 | C |

| 5 | 6.78 (d, J=8.0 Hz) | 115.4 | CH |

| 6 | 6.67 (dd, J=8.0, 2.0 Hz) | 117.1 | CH |

| 7 | 7.03 (d, J=2.0 Hz) | 126.9 | CH |

| α | 2.80 (m) | 36.5 | CH₂ |

| β | 3.95 (m), 3.75 (m) | 71.8 | CH₂ |

| Glucose | |||

| 1' | 4.38 (d, J=7.8 Hz) | 104.5 | CH |

| 2' | 3.40 (m) | 75.1 | CH |

| 3' | 3.45 (m) | 78.0 | CH |

| 4' | 3.35 (m) | 71.7 | CH |

| 5' | 3.28 (m) | 77.9 | CH |

| 6' | 3.65 (m), 3.50 (m) | 62.7 | CH₂ |

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal correlations between nuclei, allowing for the assembly of molecular fragments. ucalgary.cawalisongo.ac.id Key 2D NMR experiments used in the structural elucidation of this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. magritek.com This is instrumental in tracing out the spin systems within the sugar moieties and the side chains of the aglycone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon to which it is directly attached. ipb.pt This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different fragments of the molecule, such as linking the aglycone to the sugar units and establishing the positions of ester linkages. mdpi.comipb.pt

Table 2: Key 2D NMR Correlations for this compound (Data represents a compilation from typical analyses of similar compounds and is for illustrative purposes)

| Proton(s) | COSY Correlations | HMBC Correlations |

|---|---|---|

| H-5 | H-6 | C-3, C-4, C-7 |

| H-6 | H-5 | C-2, C-4 |

| H-1' (Anomeric) | H-2' | C-β (Aglycone) |

| H-α | H-β | C-2, C-6, C-7 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.com It is indispensable for determining the molecular weight and elemental composition of a compound. chemguide.co.uk

HR-ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like glycosides. nih.gov It provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the precise molecular formula. researchgate.netnih.gov For this compound, the HR-ESI-MS spectrum would typically show a prominent peak corresponding to the sodiated molecule [M+Na]⁺ or the protonated molecule [M+H]⁺. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. spectroscopyonline.com The molecular formula of this compound has been determined as C₄₅H₆₀O₂₁. nih.gov The calculated mass for the sodiated adduct [C₄₅H₆₀O₂₁Na]⁺ would be compared to the experimentally observed m/z value to confirm this formula. psu.edu

Multistage fragmentation (MSn) experiments, often performed in an ion trap or triple quadrupole mass spectrometer, provide further structural information by breaking down the molecular ion into smaller fragments. nih.govbenthamopen.com By analyzing the masses of these fragment ions, the sequence and nature of the constituent units, such as the sugar moieties and the aglycone, can be deduced. science.gov For example, the fragmentation of the glycosidic bonds would result in ions corresponding to the loss of individual sugar units, helping to confirm the glycosylation pattern established by NMR.

Advanced Dissociation Techniques (e.g., Collision-Induced Dissociation, Electron Transfer Dissociation, Ultraviolet Photodissociation)

Mass spectrometry (MS) is a cornerstone of structural elucidation, and advanced dissociation techniques provide deeper insights into the connectivity of molecules by breaking them down into smaller, diagnosable fragments.

Collision-Induced Dissociation (CID) , also known as Collisionally Activated Dissociation (CAD), is a widely used tandem mass spectrometry (MS/MS) technique. wikipedia.org In this method, precursor ions, selected in the first stage of the mass spectrometer, are accelerated and collided with neutral gas molecules such as argon or helium. wikipedia.org This collision converts kinetic energy into internal energy, leading to the fragmentation of the ion. wikipedia.org The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing valuable information about the molecule's structure. wikipedia.org For complex glycosides similar to this compound, CID typically results in the cleavage of glycosidic bonds, allowing for the determination of the sugar sequence. The fragmentation of the aglycone part can also provide information about its structure.

Electron Transfer Dissociation (ETD) is a newer fragmentation method that is particularly useful for the analysis of large molecules and post-translationally modified peptides. proteomesoftware.com In ETD, radical anions transfer an electron to the multiply charged precursor ion, inducing fragmentation. proteomesoftware.com This process tends to cleave the bonds along the peptide backbone while leaving labile modifications, such as glycosylation, intact. For a complex glycoside like this compound, ETD could be advantageous in preserving the sugar moieties while fragmenting other parts of the molecule, offering complementary information to CID.

Ultraviolet Photodissociation (UVPD) is another emerging technique that uses ultraviolet photons to induce fragmentation. The high energy of the photons can lead to unique fragmentation pathways that are not observed with CID or ETD. This can be particularly useful for resolving ambiguities in the structure of complex natural products.

While specific CID, ETD, or UVPD data for this compound is not extensively available in the public domain, the application of these techniques to similar complex glycosides has demonstrated their power in elucidating sugar sequences, linkage positions, and the structure of the aglycone.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. psu.edu For this compound, the presence of aromatic rings and α,β-unsaturated ester functionalities, as suggested by other spectroscopic data, would be expected to give rise to characteristic absorptions in the UV region. carleton.edu

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. proteomesoftware.com A study on newly isolated caffeoyl phenylpropanoid glycosides, including this compound, reported the following IR absorption bands:

Hydroxyl group (O-H): A broad absorption band around 3430 cm⁻¹ carleton.edu

α,β-unsaturated ester (C=O): An absorption band around 1702 cm⁻¹ and 1631 cm⁻¹ carleton.edu

Aromatic rings (C=C): Absorption bands around 1607 cm⁻¹ and 1523 cm⁻¹ carleton.edu

These data are consistent with the proposed structure of this compound, which contains multiple hydroxyl groups, an unsaturated ester, and aromatic moieties.

| Functional Group | IR Absorption Band (cm⁻¹) for this compound |

| Hydroxyl (O-H) | ~3430 |

| α,β-unsaturated ester (C=O) | ~1702, ~1631 |

| Aromatic rings (C=C) | ~1607, ~1523 |

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. spbu.ruuni-ulm.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. acs.org The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. spbu.ru

To obtain the absolute configuration, which is the actual spatial arrangement of atoms in a chiral molecule, anomalous dispersion effects are often employed. This requires the presence of a heavy atom in the structure or the use of specific X-ray wavelengths.

While obtaining suitable single crystals of complex natural products like this compound can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's structure. In a study on a new triterpenoid, single-crystal X-ray diffraction was successfully used to elucidate its structure, yielding detailed crystallographic data. rsc.org Although specific X-ray diffraction data for this compound is not currently available, this technique remains the gold standard for absolute configuration determination in natural product chemistry.

Computational Chemistry in Structural Assignment

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, providing a powerful means to predict spectroscopic parameters and assign stereochemistry.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.comrsc.org In the context of structural elucidation, DFT calculations are widely used to predict various spectroscopic parameters, including NMR chemical shifts, coupling constants, and chiroptical properties. acdlabs.com By comparing the computationally predicted spectra with the experimental data, it is possible to validate a proposed structure or to distinguish between different possible isomers. For complex molecules like this compound, DFT calculations can help to confirm the assigned structure and provide insights into its conformational preferences.

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that aim to determine the structure of a molecule from its spectroscopic data. wikipedia.orgrsc.org These programs typically use 1D and 2D NMR data as input and generate a set of possible structures that are consistent with the experimental evidence. acdlabs.comtaylorfrancis.com Modern CASE systems can handle complex natural products and can significantly speed up the elucidation process while reducing the risk of misinterpretation. wikipedia.org For this compound, a CASE approach could be used to generate and rank potential structures based on its NMR data, providing a valuable tool for confirming the proposed structure.

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of chiral molecules. mdpi.com These methods provide information about the three-dimensional arrangement of atoms and are therefore crucial for determining the absolute configuration of natural products. encyclopedia.pub

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. univ-amu.fr The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations, often using time-dependent DFT (TD-DFT).

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. encyclopedia.pub VCD provides information about the stereochemistry associated with the vibrational transitions of the molecule. Like ECD, VCD spectra can be predicted using DFT calculations and compared with experimental data to determine the absolute configuration.

For a complex and flexible molecule like this compound, a combined approach using both ECD and VCD, coupled with computational modeling, would provide a powerful and reliable method for assigning its absolute configuration.

Biosynthetic Pathways and Chemotaxonomic Implications

Chemotaxonomic Significance within the Jasminum Genus

Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification. In the context of the Jasminum genus, specific glycosides, including Jasnervoside C, serve as valuable markers.

Role of Glycosides as Chemotaxonomic Markers

Glycosides, compounds containing a sugar molecule bound to a non-sugar moiety, are diverse in structure and distribution across the plant kingdom. slideshare.net Within the Oleaceae family, which includes the Jasminum genus, iridoid and secoiridoid glycosides have been extensively studied as chemotaxonomic markers. psu.edu The distribution of these compounds often correlates with phylogenetic classifications derived from DNA sequence data. nih.gov For instance, the presence of specific caffeic glycoside esters can help distinguish between different Jasminum species, such as Jasminum nudiflorum and Jasminum mesnyi. nih.gov Flavonoids, another class of glycosides, are also considered important chemotaxonomic markers in various plant families, with their glycosylated forms often being specific to certain genera. sbq.org.br

Interrelationship with Other Jasnervosides

This compound is part of a larger group of related compounds isolated from Jasminum nervosum. These include Jasnervosides A, B, and D, which are also caffeoyl phenylpropanoid glycosides, and Jasnervosides E, F, G, and H, which are classified as monoterpenoid and secoiridoid glycosides. psu.edu The co-occurrence of these structurally related compounds provides a chemical signature for this particular species. The subtle variations in their structures, such as the nature and position of acyl groups or the type of sugar moieties, contribute to the unique chemical profile of the plant.

Elucidation of this compound Biosynthesis

The formation of this compound within the plant involves a series of complex biochemical reactions, starting from simple precursors and culminating in the final glycosylated structure.

General Biosynthetic Principles for Plant Glycosides

The biosynthesis of plant glycosides is a multi-step process. massey.ac.nz It begins with the synthesis of the non-sugar component, known as the aglycone, and the sugar component, or glycone. slideshare.net These two parts are then joined together in a process called glycosylation, which is catalyzed by enzymes known as glycosyltransferases. oup.com This enzymatic step is crucial as it determines the final structure and properties of the glycoside. Glycosylation can increase the solubility and stability of the aglycone, and it can also play a role in the transport and storage of these compounds within the plant. frontiersin.org The synthesis of these specialized metabolites is under tight genetic control and can be influenced by various environmental factors. nih.gov

Identification of Precursor Molecules and Enzymatic Steps

The biosynthesis of this compound, being a caffeoyl phenylpropanoid glycoside, involves precursors from the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of caffeic acid.

The iridoid core, a characteristic feature of many compounds in the Oleaceae family, originates from the terpenoid pathway. mdpi.com This pathway begins with the precursor geranyl pyrophosphate (GPP), which is formed through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgwikipedia.org GPP is then converted to geraniol (B1671447), which undergoes a series of oxidations and cyclizations to form the iridoid skeleton. researchgate.netnih.govresearchgate.net Key enzymes in this process include geraniol synthase (GES), geraniol-8-hydroxylase (G8H), and iridoid synthase (ISY). nih.govresearchgate.net

The final steps in the biosynthesis of complex glycosides like this compound involve the action of specific glycosyltransferases. These enzymes attach sugar moieties, such as glucose and rhamnose, to the aglycone in a stepwise manner. oup.com The diversity of these enzymes contributes to the vast array of glycosides found in plants.

Regulatory Mechanisms of Glycoside Biosynthesis

The biosynthesis of plant glycosides is a highly regulated process, influenced by both internal developmental cues and external environmental stimuli. nih.gov The expression of genes encoding the biosynthetic enzymes is often controlled by transcription factors. mdpi.comresearchgate.net For example, transcription factor families such as MYB, bHLH, and WRKY have been shown to regulate the biosynthesis of various terpenoids and flavonoids. mdpi.com Phytohormones, such as jasmonic acid and abscisic acid, can also play a significant role in modulating the expression of biosynthetic genes, often as part of the plant's defense response. nih.govresearchgate.net The organization of biosynthetic enzymes into multi-enzyme complexes, known as metabolons, can also enhance the efficiency and specificity of the metabolic pathway. u-szeged.hu

Mechanistic Insights into the Biological Activities of Jasnervoside C in Vitro

Anti-inflammatory Activity Mechanisms

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various pathologies. Iridoid glycosides, the chemical class to which Jasnervoside C belongs, have demonstrated significant anti-inflammatory properties through various mechanisms.

Inhibition of Pro-inflammatory Cytokine Production

A key aspect of the inflammatory response is the production of signaling molecules known as cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), amplify the inflammatory cascade. nih.govsci-hub.boxmdpi.commdpi.comnih.gov Conversely, anti-inflammatory cytokines like interleukin-10 (IL-10) help to resolve inflammation. nih.govnih.govfrontiersin.org

Research on various iridoid glycosides has shown their capacity to modulate cytokine production. nih.govsci-hub.boxbvsalud.org For instance, studies on related compounds have demonstrated a significant reduction in the secretion of TNF-α, IL-1β, and IL-6 in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. sci-hub.boxmdpi.commdpi.com This inhibition of pro-inflammatory cytokine release is a crucial mechanism by which these compounds can mitigate inflammatory processes. nih.govnih.gov Some iridoids have also been shown to promote the production of the anti-inflammatory cytokine IL-10, further contributing to the dampening of the inflammatory response. nih.govfrontiersin.org

Table 1: Effects of Iridoid Glycosides on Pro-inflammatory Cytokine Production

| Cytokine | Effect Observed in Iridoid Glycoside Studies | References |

|---|---|---|

| TNF-α | Inhibition of production/secretion | nih.govsci-hub.boxmdpi.commdpi.com |

| IL-1β | Inhibition of production/secretion | nih.govsci-hub.boxmdpi.commdpi.com |

| IL-6 | Inhibition of production/secretion | nih.govsci-hub.boxmdpi.commdpi.com |

Modulation of Key Inflammatory Enzymes (e.g., Cyclooxygenases, Lipoxygenases, Nitric Oxide Synthase)

The inflammatory process also involves the activity of specific enzymes that produce inflammatory mediators. Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. phcog.comd-nb.info Another critical enzyme is inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a potent inflammatory mediator. mdpi.comnih.govcaldic.com

Studies on iridoid glycosides suggest that their anti-inflammatory effects are also mediated through the inhibition of these enzymes. bvsalud.orgmdpi.com For example, some iridoids have been found to suppress the expression and activity of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation. mdpi.comphcog.comcaldic.commdpi.com Similarly, the inhibition of iNOS expression and subsequent reduction in NO production have been observed in cells treated with certain iridoid glycosides. mdpi.comnih.gov By targeting these enzymatic pathways, compounds like this compound can effectively reduce the levels of key inflammatory mediators. d-nb.inforesearchgate.net

Cellular Signaling Pathways in Inflammation

The expression of pro-inflammatory cytokines and enzymes is controlled by complex intracellular signaling pathways. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. bvsalud.orgsciopen.comnih.govresearchgate.net The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also crucial for transmitting signals from cytokine receptors to the nucleus. dovepress.comfrontiersin.orgnih.gov

Research indicates that iridoid glycosides can exert their anti-inflammatory effects by modulating these signaling cascades. sci-hub.boxbvsalud.orgsciopen.com Several studies have shown that these compounds can inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. sci-hub.boxbvsalud.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include many pro-inflammatory cytokines and enzymes. sci-hub.box Furthermore, the modulation of MAPK and JAK/STAT signaling pathways has also been identified as a mechanism by which iridoid glycosides control inflammation. bvsalud.orgsciopen.comnih.govfrontiersin.org

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is closely linked to inflammation and various chronic diseases.

Free Radical Scavenging Mechanisms (e.g., DPPH, Reactive Oxygen Species)

One of the primary mechanisms of antioxidant action is the direct scavenging of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the free-radical scavenging ability of a compound. mdpi.comjfda-online.comscielo.br Reactive oxygen species (ROS) encompass a variety of highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can damage cellular components. frontiersin.orgnih.gov

Iridoid glycosides have been reported to possess significant free radical scavenging capabilities. tandfonline.comresearchgate.net Studies have demonstrated that these compounds can effectively neutralize DPPH radicals in a concentration-dependent manner. mdpi.comtandfonline.com The antioxidant activity is often attributed to the chemical structure of the iridoid molecule, particularly the presence and position of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals. tandfonline.com Furthermore, research has shown that some iridoid glycosides can scavenge intracellular ROS, thereby protecting cells from oxidative damage. nih.gov

Table 2: Antioxidant Activity of select Iridoid Glycosides from Duranta repens

| Compound | DPPH Scavenging IC50 (mM) | Hydroxyl Radical Scavenging IC50 (µM) | Total ROS Scavenging IC50 (µM) | Peroxynitrite Scavenging IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Lamiidoside | 0.481 | 4.07 | 43.3 | 3.39 | tandfonline.com |

| Durantosides I | 0.719 | 17.21 | 97.37 | 18.94 | tandfonline.com |

This table presents data on iridoid glycosides from a specific plant to illustrate the antioxidant potential within this chemical class.

Pathways of Oxidative Stress Mitigation

Beyond direct radical scavenging, antioxidants can also mitigate oxidative stress by enhancing the body's endogenous antioxidant defense systems and modulating signaling pathways involved in the oxidative stress response. frontiersin.orgnih.govmdpi.comfrontiersin.org These defenses include antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) reductase, as well as non-enzymatic antioxidants such as reduced glutathione (GSH). nih.govmdpi.com

Studies on iridoid glycosides suggest that they can bolster these cellular defenses. For example, treatment with certain iridoids has been shown to increase the levels and activity of SOD and the content of GSH in cells under oxidative stress. nih.gov By enhancing the cellular antioxidant capacity, these compounds help to neutralize ROS and reduce oxidative damage. sciopen.commdpi.com The modulation of signaling pathways such as the Nrf2/ARE pathway, a key regulator of antioxidant gene expression, is another potential mechanism by which iridoid glycosides may exert their protective effects against oxidative stress. frontiersin.orgmdpi.com

Contributions to Cellular Antioxidant Defense Systems

Detailed information regarding the specific contributions of this compound to cellular antioxidant defense systems in vitro is not available in the provided search results. The cellular antioxidant defense system comprises a network of enzymatic and non-enzymatic components that protect cells from damage induced by reactive oxygen species (ROS). mdpi.comompj.orgexplorationpub.com This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are considered the first line of defense. explorationpub.comnih.gov Non-enzymatic antioxidants include low-molecular-weight compounds like vitamins C and E, and glutathione. ompj.orgnih.gov These components work together to neutralize ROS and maintain cellular homeostasis. mdpi.comfrontiersin.org However, specific studies detailing the mechanistic role of this compound within this defense network, such as its ability to modulate the activity of antioxidant enzymes or act as a direct radical scavenger, are not described in the search results.

Antimicrobial Activity Mechanisms

Antibacterial Mechanisms of Action

Specific in vitro studies detailing the antibacterial mechanisms of action for this compound are not present in the available search results. Generally, antibacterial agents can act through various mechanisms, including the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways. medcraveonline.comfrontiersin.org Some natural compounds exert their effects by damaging the bacterial cell membrane, leading to the leakage of intracellular components. mdpi.comnih.gov Another mechanism involves the generation of reactive oxygen species (ROS), which causes oxidative stress and subsequent cell death. nih.gov However, there is no specific information linking this compound to any of these particular antibacterial modes of action.

Antifungal Mechanisms of Action

Information describing the specific in vitro antifungal mechanisms of action for this compound could not be found in the provided search results. Common antifungal mechanisms include the inhibition of ergosterol (B1671047) synthesis, which is a critical component of the fungal cell membrane, or the disruption of the cell wall by inhibiting enzymes like β-glucan synthase. scielo.org.co Some natural products have been shown to induce mitochondrial membrane depolarization and the formation of reactive oxygen species (ROS), leading to fungal cell death. frontiersin.orgnih.gov Other mechanisms can involve the inhibition of protein synthesis or targeting other essential cellular pathways. nih.govmdpi.com Despite these general principles, research specifically elucidating how this compound might inhibit fungal growth is not available.

Antiviral Mechanisms of Action

The specific in vitro antiviral mechanisms of action for this compound are not detailed in the provided search results. Antiviral drugs, particularly direct-acting antivirals (DAAs) used against viruses like Hepatitis C Virus (HCV), typically target specific viral proteins essential for the replication cycle. va.govnih.gov These targets can include viral proteases (e.g., NS3/4A), which are necessary for processing viral proteins, or polymerases (e.g., NS5B), which replicate the viral genome. nih.govwikipedia.org Another key target is the NS5A protein, which is involved in both viral RNA replication and the assembly of new virus particles. wikipedia.orgmdpi.com There is no information available from the searches to indicate whether this compound targets these or any other viral components.

Investigation of Other Potential Biological Activities in vitro

Cell-Based Assays for Anticancer Potential

There are no specific findings in the search results regarding the investigation of this compound's anticancer potential using cell-based assays. Such investigations are crucial in the early stages of drug development to assess a compound's efficacy. plos.org Commonly used methods include cell viability and proliferation assays, such as the MTT or crystal violet staining (CVS) assays, which measure the number of healthy, metabolically active cells after treatment. plos.orgmdpi.com These assays help determine key parameters like the half-maximal inhibitory concentration (IC50), which quantifies a substance's potency in inhibiting a specific biological or biochemical function. mdpi.comresearchgate.net Further assays can identify the mode of action, such as the induction of apoptosis (programmed cell death) or cell cycle arrest. nih.gov However, no studies applying these standard assays to evaluate the anticancer potential of this compound were found.

Pathways of Cell Proliferation Control

The JAK/STAT signaling pathway is a critical intracellular cascade involved in numerous biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation. nih.gov It offers a direct route for extracellular signals to regulate gene expression. nih.gov In the context of cancer, the JAK/STAT pathway is often implicated in tumor cell creation, advancement, invasion, and migration. frontiersin.org

The Hippo signaling pathway also plays a significant role in controlling cell proliferation. jcancer.org This pathway is crucial for regulating organ size and its dysregulation is linked to abnormal cell growth. jcancer.orgmdpi.com The downstream effector YAP is a key player, and its activity, often in conjunction with transcription factors like TEAD, is essential for promoting cell proliferation. jcancer.orgmdpi.com Studies have shown that the inactivation of upstream inhibitors in the Hippo pathway leads to the activation of YAP, resulting in abnormal proliferation in various tissues. jcancer.org

Other key pathways involved in sustaining proliferative signaling in cancer cells include the Akt, MAPK/Erk, and mTOR pathways. cellsignal.com Cancer cells can become self-sufficient in growth signals, and these pathways are central to this process. cellsignal.com The Akt pathway, for instance, is a major regulator of cell survival by inhibiting apoptosis. cellsignal.com The MAPK/Erk pathway transmits growth and proliferation signals from the cell surface to the nucleus, while the mTOR pathway acts as a sensor for nutrient and energy availability to coordinate cellular growth. cellsignal.com

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. medcraveonline.com It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov

The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. medcraveonline.com Activated caspase-8 then directly cleaves and activates executioner caspases, such as caspase-3, leading to the execution of apoptosis. nih.govthermofisher.com

The intrinsic pathway is initiated by cellular stress, which alters mitochondrial permeability. thermofisher.com This leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which in turn activates caspase-9. nih.govmdpi.com Activated caspase-9 then activates executioner caspases like caspase-3. nih.govthermofisher.com The release of cytochrome c is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.com The balance between these opposing factions determines the cell's fate. medcraveonline.com

Another protein released from the mitochondria during the intrinsic pathway is the Apoptosis-Inducing Factor (AIF). mdpi.comwikipedia.org AIF translocates to the nucleus and causes DNA fragmentation and chromatin condensation in a caspase-independent manner. wikipedia.org The tumor suppressor protein p53 can also induce apoptosis by transcriptionally activating pro-apoptotic Bcl-2 family members. nih.govthermofisher.com

Inhibition of Cell Migration and Invasion

The JAK/STAT signaling pathway is a key player in the migration and invasion of cancer cells. frontiersin.org For instance, certain circular RNAs have been shown to promote cell proliferation and migration by modulating the JAK2/STAT3 pathway. frontiersin.org Similarly, the Hippo/YAP signaling pathway is also involved in promoting the migration and metastasis of cancer cells. frontiersin.org

Modulation of Hypoxia-Inducible Factor Pathways

Hypoxia-inducible factors (HIFs) are crucial for cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment. bmbreports.orgmdpi.com HIF-1α is a key regulator whose stability is tightly controlled. bmbreports.org Under normal oxygen levels (normoxia), HIF-1α is targeted for degradation through the ubiquitin-proteasome system. bmbreports.org However, under hypoxic conditions, HIF-1α levels increase, allowing it to activate the transcription of genes involved in processes like angiogenesis, invasion, and metastasis. bmbreports.orgnih.govnih.gov The stability and degradation of HIF-1α can also be influenced by other mechanisms, such as chaperone-mediated autophagy (CMA). bmbreports.org

Enzyme Inhibition Studies

Glycosidase Inhibitory Activity (e.g., α-glucosidase, α-amylase)

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. scielo.brnih.gov The inhibition of these enzymes can delay carbohydrate digestion and consequently lower postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. scielo.brnih.gov

Numerous studies have investigated the α-glucosidase and α-amylase inhibitory potential of various natural compounds. For instance, a study on compounds from Houttuynia cordata revealed that Jasnervoside B exhibited α-glucosidase inhibitory activity with an IC50 value of 31.9 μM, which was significantly more potent than the positive control, acarbose (B1664774) (IC50 = 289.5 μM). e-nps.or.kr Similarly, various plant extracts and isolated flavonoids have demonstrated significant inhibitory activities against these enzymes. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netfrontiersin.orgd-nb.inforsc.orgisciii.es

The inhibitory activity can vary greatly depending on the compound's structure. For example, studies on flavonoids have indicated that the presence and position of hydroxyl groups on the flavonoid skeleton are crucial for their α-glucosidase inhibitory activity. rsc.org The mechanism of inhibition is often non-competitive, meaning the inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. frontiersin.org

| Compound/Extract | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Jasnervoside B | α-glucosidase | 31.9 μM | e-nps.or.kr |

| Acarbose (Positive Control) | α-glucosidase | 289.5 μM | e-nps.or.kr |

| Fraction 2 of A. caudatum | α-amylase | 0.241 mg/ml | nih.gov |

| Fraction 2 of A. caudatum | α-glucosidase | 0.211 mg/ml | nih.gov |

| Fraction 4 of C. argentea | α-amylase | 0.294 mg/ml | nih.gov |

| Fraction 4 of C. argentea | α-glucosidase | 0.249 mg/ml | nih.gov |

Other Enzyme Targets and Their Pharmacological Relevance (e.g., tyrosinase, cholinesterase, collagenase)

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a strategy for treating hyperpigmentation and for skin whitening in cosmetic products. researchgate.netresearchgate.net Various natural and synthetic compounds have been investigated as tyrosinase inhibitors. researchgate.netresearchgate.netbioline.org.brnih.govmdpi.commdpi.com For example, a flavonoid complex from Sophora japonica demonstrated potent tyrosinase inhibitory activity, with an IC50 value of 3.12 mg/mL. bioline.org.br The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme. mdpi.com

Cholinesterase Inhibition: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of neurodegenerative diseases like Alzheimer's. nih.govwikipedia.org These inhibitors can target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Plant extracts and isolated compounds have shown promise as sources of cholinesterase inhibitors. nih.govunair.ac.idmdpi.com

Collagenase Inhibition: Collagenase is a matrix metalloproteinase that breaks down collagen, a major component of the extracellular matrix. sigmaaldrich.comnih.gov Inhibition of collagenase is relevant in conditions characterized by excessive collagen degradation, such as in skin aging and certain diseases. mdpi.comnih.govresearchgate.netnih.gov For instance, an ethanolic extract from cashew leaves showed the highest collagenase inhibitory activity at a concentration of 40 µg/mL. mdpi.com

Despite a comprehensive search for scientific literature, there is currently no available information regarding the Structure-Activity Relationship (SAR) studies, synthetic derivatization, or pharmacological evaluation specifically focused on the chemical compound this compound.

Therefore, this article cannot be generated due to the absence of foundational research on this compound in the public domain.

Structure Activity Relationship Sar Studies and Synthetic Derivatization of Jasnervoside C

Pharmacological Evaluation of Synthesized Derivatives

Assessment of Modulated Potency and Selectivity

Currently, no studies have been published that describe the synthesis of Jasnervoside C derivatives or the subsequent assessment of their biological potency and selectivity. Research in this area would typically involve the chemical modification of the this compound scaffold at various positions to understand how these changes affect its interaction with biological targets. The goal of such studies would be to identify derivatives with enhanced activity, improved selectivity, and more favorable pharmacokinetic profiles.

Future research would likely focus on modifying key functional groups within the this compound molecule, such as the caffeoyl moiety, the phenylpropanoid group, or the glycosidic linkages. The resulting derivatives would then be screened in relevant biological assays to determine their potency (e.g., IC₅₀ or EC₅₀ values) against specific targets and their selectivity for those targets over others.

Table 1: Hypothetical Data on the Biological Activity of this compound Derivatives (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Compound | Modification | Target | Potency (IC₅₀, µM) | Selectivity vs. Off-Target |

| This compound | Parent Compound | Target X | [Data Not Available] | [Data Not Available] |

| Derivative 1 | Modification of caffeoyl group | Target X | [Data Not Available] | [Data Not Available] |

| Derivative 2 | Alteration of sugar moiety | Target X | [Data Not Available] | [Data Not Available] |

| Derivative 3 | Modification of phenylpropanoid | Target X | [Data Not Available] | [Data Not Available] |

Elucidation of Ligand-Target Interactions through Derivatization

The elucidation of how this compound and its potential derivatives interact with their biological targets at a molecular level is a critical step in understanding their mechanism of action. This is typically achieved through a combination of SAR studies, computational modeling, and biophysical techniques.

As no synthetic derivatives of this compound have been reported, there is no available information on how structural modifications influence its binding to any biological target. Future studies involving the synthesis of a library of this compound analogs would be instrumental in mapping the key structural features required for target recognition and binding. By systematically altering different parts of the molecule and observing the corresponding changes in biological activity, researchers could infer which functional groups are essential for the ligand-target interaction. This information would be invaluable for the rational design of more potent and selective analogs.

Advanced Analytical Chemistry for Jasnervoside C Research

Quantitative and Qualitative Analytical Methods

Quantitative and qualitative analyses are fundamental to understanding the purity, concentration, and identity of Jasnervoside C in various samples. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, often coupled with various detectors for enhanced sensitivity and selectivity.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. This technique utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds.

HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a widely used method for the quantification of secoiridoid glycosides. The selection of an appropriate wavelength for detection is critical and is based on the UV absorption maxima of the analyte. For many secoiridoid glucosides, detection is often carried out around 235 nm. nih.gov The method's simplicity, robustness, and cost-effectiveness make it suitable for routine quality control.

HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with mass spectrometry provides a higher level of selectivity and sensitivity, making it invaluable for the analysis of complex samples and for structural elucidation. springernature.com Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces. rsc.org HPLC-MS can provide molecular weight information and fragmentation patterns, which aid in the unequivocal identification of this compound, even in the presence of co-eluting compounds. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution and speed for the analysis of secoiridoids. nih.gov

A typical HPLC method for the analysis of secoiridoid glycosides would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govrsc.org

Table 1: Illustrative HPLC Parameters for Secoiridoid Glycoside Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm or Mass Spectrometry (ESI/APCI) |

| Injection Volume | 10-20 µL |

To ensure the reliability and consistency of analytical data, the developed HPLC methods must be rigorously validated. Method validation is a regulatory requirement in the pharmaceutical industry and is essential for any quantitative analysis. pharmaguideline.com The validation process assesses various parameters to demonstrate that the method is fit for its intended purpose. wjpmr.compda.org

Key validation parameters, as often guided by the International Council for Harmonisation (ICH) guidelines, include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. pda.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. rsc.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike and recovery experiments. rsc.orgpda.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.orgnih.govpharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. tandfonline.com

Table 2: Typical Acceptance Criteria for HPLC Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | ≤ 2% |

| Repeatability (RSD) | ≤ 2% |

| Intermediate Precision (RSD) | ≤ 3% |

Integration of Hyphenated Techniques for Comprehensive Analysis

To gain a deeper understanding of this compound, especially within complex plant extracts, the use of hyphenated analytical techniques is indispensable. These techniques couple a separation method with one or more spectroscopic detection methods, providing a wealth of information from a single analysis. nih.gov

Commonly employed hyphenated techniques in the analysis of natural products like iridoid glycosides include:

LC-MS/MS: As mentioned earlier, this technique is highly powerful for both quantification and structural elucidation. The MS/MS capability allows for the fragmentation of a specific ion, providing structural information that can help in identifying unknown compounds or confirming the identity of known ones. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples HPLC with NMR spectroscopy. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information without the need for prior isolation. This is particularly useful for the analysis of unstable or minor components in a mixture. springernature.comacs.org

UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This advanced technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. It is exceptionally useful for the rapid identification and characterization of chemical constituents in complex mixtures, such as plant extracts. nih.gov For instance, UPLC-DAD/Q-TOF-MS has been utilized to identify the main ingredients in jasmine flower extracts. nih.gov

The integration of these techniques allows for a "dereplication" strategy, which is the rapid identification of known compounds in a complex mixture early in the research process, thus avoiding the time-consuming process of re-isolating and characterizing known substances. springernature.comacs.org

Principles of Green Analytical Chemistry in this compound Analysis

Green analytical chemistry (GAC) is a philosophical approach to analytical practices that aims to minimize the environmental impact of chemical analysis and promote safer laboratory practices. neuroquantology.compg.edu.pl The principles of GAC are increasingly being applied to HPLC and other analytical methods used in natural product research. ekb.eg

For the analysis of this compound, the application of green analytical chemistry principles could involve several strategies:

Solvent Reduction and Replacement: A primary focus of green HPLC is to reduce the consumption of toxic organic solvents like acetonitrile and methanol. ekb.egnih.gov This can be achieved by using shorter columns, smaller internal diameter columns (narrow-bore or capillary), or monolithic columns that allow for higher flow rates with lower backpressure. tandfonline.com Another approach is the replacement of hazardous solvents with greener alternatives such as ethanol (B145695), isopropanol, or acetone. nih.gov

Waste Minimization: The prevention of waste is a fundamental concept in green chemistry. neuroquantology.com In the context of this compound analysis, this could involve miniaturization of the analytical process, such as using micro-extraction techniques for sample preparation, which reduces the amount of solvent and sample required. neuroquantology.com

Use of Renewable Resources: Whenever possible, analytical methods should be designed to use reagents and solvents derived from renewable sources. mdpi.com

Automation: Automating the analytical process can lead to more efficient use of reagents and energy, as well as improved precision and accuracy.

By incorporating these principles, the analytical methods developed for this compound research can be made more sustainable and environmentally friendly without compromising analytical performance. greenskybio.com

Q & A

Q. How can researchers reconcile disparities in this compound’s reported stability under varying pH/temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.